Nitrobenzaldeidi
Nitrobenzaldehydes are a class of aromatic compounds derived from benzaldehyde through nitration, introducing one or more nitro groups (-NO₂) into the benzene ring. These functionalized derivatives exhibit diverse chemical reactivity due to the presence of both an aldehyde group and nitro groups. The aldehyde functionality allows for condensation reactions, while the nitro groups can participate in various redox processes and substitution reactions.
Nitrobenzaldehydes find applications in the synthesis of a wide range of organic compounds including dyes, pharmaceuticals, and agricultural chemicals. Their use is also prevalent in the production of intermediates for fragrances and flavorings. The versatility of nitrobenzaldehydes stems from their ability to undergo diverse transformations under different reaction conditions.
The physical properties such as boiling points and solubilities vary depending on the number and position of the nitro groups, making these compounds valuable tools in organic synthesis. However, due to their potentially hazardous nature, strict safety measures are essential during handling and processing.

Struttura | Nome chimico | CAS | MF |
---|---|---|---|
![]() |
5-fluoro-4-formyl-2-nitrobenzonitrile | 1803590-78-4 | |
![]() |
4-Bromo-2-chloro-5-nitro-benzaldehyde | 1174534-43-0 | C7H3BrClNO3 |
![]() |
4-NITROBENZALDEHYDE-D4 | 1020718-72-2 | C7H5NO3 |
![]() |
4-Chloro-3-nitrobenzaldehyde | 16588-34-4 | C7H4ClNO3 |
![]() |
2-({2-(2-Formyl-4-nitrophenyl)sulfanylethyl}sulfanyl)-5-nitrobenzenecarbaldehyde | 331460-03-8 | |
![]() |
2,6-difluoro-4-nitrobenzaldehyde | 1260825-63-5 | C7H3NO3F2 |
![]() |
2-hydroxy-3-nitro-benzaldehyde | 5274-70-4 | C7H5NO4 |
![]() |
2-fluoro-5-nitro-3-(trifluoromethyl)benzaldehyde | 918900-51-3 | C8H3F4NO3 |
![]() |
2-chloro-4-nitrobenzaldehyde | 5568-33-2 | C7H4CLNO3 |
![]() |
2-Fluoro-5-nitrobenzaldehyde | 27996-87-8 | C7H4FNO3 |
Letteratura correlata
-
Wolfgang G. Zeier,Hong Zhu,Zachary M. Gibbs,Gerbrand Ceder,Wolfgang Tremel,G. Jeffrey Snyder J. Mater. Chem. C, 2014,2, 10189-10194
-
Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333
-
Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
-
Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
-
5. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
Fornitori consigliati
-
Tiancheng Chemical (Jiangsu) Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises
-
Amadis Chemical Company LimitedFactory Trade Brand reagentsNatura aziendale: Private enterprises
-
Taian Jiayue Biochemical Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises
-
Chong Da Prostaglandin Fine Chemicals Co., Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises
-
Nanjing jingzhu bio-technology Co., Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises
Prodotti consigliati